molecular formula C8H5ClS B105630 4-Chlorobenzo[b]thiophene CAS No. 66490-33-3

4-Chlorobenzo[b]thiophene

Cat. No.: B105630
CAS No.: 66490-33-3
M. Wt: 168.64 g/mol
InChI Key: YGYUMNQONHLLNC-UHFFFAOYSA-N
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Description

4-Chlorobenzo[b]thiophene is a heterocyclic compound that contains a sulfur atom within its ring structure It is a derivative of benzo[b]thiophene, where a chlorine atom is substituted at the fourth position of the benzene ring

Safety and Hazards

4-Chlorobenzo[b]thiophene is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if swallowed .

Future Directions

The future directions of 4-Chlorobenzo[b]thiophene research could involve its use in the synthesis of new anticancer agents . It could also be used in the development of high-quality drug candidates through a hybrid pharmacophore approach .

Biochemical Analysis

Biochemical Properties

4-Chlorobenzo[b]thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound has been found to interact with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . For example, in cancer cell lines, this compound has demonstrated antiproliferative activity by inducing cell cycle arrest and promoting apoptosis . Furthermore, this compound can modulate gene expression, leading to changes in the expression levels of genes involved in cell growth, differentiation, and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of certain enzymes, inhibiting their activity and thereby affecting downstream signaling pathways . For instance, this compound has been shown to inhibit the activity of VEGFR2, a receptor tyrosine kinase involved in angiogenesis . This inhibition can lead to reduced blood vessel formation, which is crucial in the context of cancer therapy. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy . Long-term studies have indicated that continuous exposure to this compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and conjugated metabolites . These metabolites can be further processed and excreted from the body. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of certain metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can exert its effects . For example, in the nucleus, this compound can interact with transcription factors and modulate gene expression .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Bromination: 4-Bromobenzo[b]thiophene.

    Nitration: 4-Nitrobenzo[b]thiophene.

    Friedel-Crafts Acylation: 4-Acetylbenzo[b]thiophene.

Comparison with Similar Compounds

    Benzo[b]thiophene: The parent compound without the chlorine substitution.

    4-Bromobenzo[b]thiophene: Similar structure with a bromine atom instead of chlorine.

    4-Nitrobenzo[b]thiophene: Contains a nitro group instead of chlorine.

Uniqueness: 4-Chlorobenzo[b]thiophene is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the chlorine atom can enhance its electrophilic character, making it more reactive in certain chemical reactions compared to its unsubstituted or differently substituted analogs .

Properties

IUPAC Name

4-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYUMNQONHLLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496350
Record name 4-Chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66490-33-3
Record name 4-Chlorobenzo[b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66490-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-carboxy-4-chlorobenzo[b]thiophene (50.00 g), 1,3-dimethyl-2-imidazolidinone (DMI; 200 ml), and 1,8-diazabicyclo[5.4.0]-undec-7-ene (140.7 ml) was heated at 160 to 195° C. with stirring for 6 hours. After the mixture was cooled to 10° C., the mixture was added to 3N-hydrochloric acid (350 ml) cooled to 10° C. After the mixture was extracted with toluene (500 ml), the toluene layer was washed with 3N-hydrochloric acid, water, aqueous sodium bicarbonate solution, water, saline, and water in this order, and then concentrated to obtain 4-chlorobenzo[b]thiophene.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
140.7 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-carboxy-4-chlorobenzo[b]thiophene (7.24 g), quinoline (36 ml), and copper powder (1.45 g) was stirred at 145 to 155° C. for 1 hour. After the mixture was allowed to cool to room temperature, the mixture was diluted with diisopropyl ether (145 ml), and insoluble materials were removed by filtration. The filtrate was washed with dilute hydrochloric acid (40 ml of 35% concentrated hydrochloric acid+200 ml of cold water) and with water, then dried over magnesium sulfate, and concentrated. A trace amount of precipitates was further removed from the concentrate by filtration to obtain 4-chlorobenzo[b]thiophene.
Quantity
7.24 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
1.45 g
Type
catalyst
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 4-chlorobenzo[b]thiophene-2-carboxylic acid (2 g prepared in a manner similar to that described in J. Chem. Res. (S), 1978, 10), copper powder (0.82 g) and quinoline (20 ml) was stirred under nitrogen at 180° C. for 2 hours then cooled to ambient temperature and acidified by the addition of 2M hydrochloric acid (50 ml). The product was extracted into ether (50 ml), the extract was dried (MgSO4) and the solvent was removed in vacuo. The residue was purified by flash chromatography over silica using a 5:1 mixture of petroleum ether (b.p. 60-80° C.) and ethyl acetate as eluant. Appropriate fractions were combined and the solvents removed in vacuo to give 4-chlorobenzo[b]thiophene (1.49 g) as a pale yellow oil which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
copper
Quantity
0.82 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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